Perboric acid (HBO(O2)), sodium salt, tetrahydrate, also known as sodium perborate tetrahydrate, is a common oxidizing agent used in various scientific research applications. It releases oxygen when dissolved in water, making it effective in bleaching and oxidation processes.
Sodium perborate exhibits mild antiseptic and disinfectant properties. Researchers have investigated its potential for:
Beyond bleaching, oxidation, and antimicrobial effects, sodium perborate tetrahydrate finds applications in various scientific research fields:
Sodium;oxidooxy(oxo)borane;tetrahydrate, commonly known as sodium perborate tetrahydrate, is an inorganic compound with the molecular formula and a molecular weight of approximately 137.86 g/mol. This compound is typically encountered as a white crystalline solid that is soluble in water. Sodium perborate tetrahydrate is often used in various applications due to its oxidizing properties and ability to release hydrogen peroxide upon hydrolysis, making it valuable in bleaching and disinfection processes .
Sodium;oxidooxy(oxo)borane;tetrahydrate exhibits several biological activities. It has been studied for its potential use as a preservative and in drug formulations due to its ability to release hydrogen peroxide, which has antimicrobial properties. The compound can also influence biochemical pathways by acting as a source of boron, essential for certain enzymatic activities and metabolic processes .
The synthesis of sodium;oxidooxy(oxo)borane;tetrahydrate can be achieved through the following methods:
The interaction studies of sodium;oxidooxy(oxo)borane;tetrahydrate focus on its reactivity with biological molecules and other chemicals. Its ability to release hydrogen peroxide allows it to interact with various cellular components, potentially affecting enzyme activity and cellular signaling pathways. Additionally, studies have shown that it can influence pH and ionic strength in solutions, which further impacts its biological activity .
Sodium;oxidooxy(oxo)borane;tetrahydrate shares similarities with several other boron-containing compounds. Below are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium Borate (Borax) | Commonly used in detergents and glass manufacturing. | |
Sodium Perborate | Strong oxidizing agent used primarily for bleaching. | |
Sodium Tetraborate | Used in glass and ceramics production. |
Sodium;oxidooxy(oxo)borane;tetrahydrate is unique due to its specific hydration state (tetrahydrate), which influences its solubility and reactivity compared to other sodium borates. Its ability to release hydrogen peroxide makes it particularly useful in applications requiring mild oxidative conditions without the harshness of stronger oxidizers like sodium perborate .
The borate anion in sodium metaborate tetrahydrate exists as [B₃O₆]³⁻, a trimeric structure stabilized by delocalized π-electrons. Molecular orbital (MO) theory explains the hybridization of boron atoms, which adopt a combination of sp² and sp³ orbitals to form σ-bonds with oxygen [3] [5]. The trigonal planar geometry of BO₃ units facilitates π-orbital overlap, creating a resonance-stabilized system. This delocalization is critical for the anion’s thermal stability, as evidenced by its persistence up to 83°C before dehydration [2].
MO theory predicts vibrational frequencies consistent with experimental Raman spectra. For NaB(OH)₄·2H₂O, symmetric B–O stretching modes occur at 740–780 cm⁻¹, while asymmetric stretches appear at 950–1050 cm⁻¹ [2]. These assignments align with density functional theory (DFT) calculations, which model the electron density distribution in the [B₃O₆]³⁻ cluster [2]. The agreement between theoretical and experimental data validates the use of MO theory in interpreting spectroscopic results.
The [B₃O₆]³⁻ anion exhibits ambidentate ligand behavior, coordinating with metal ions via oxygen lone pairs. In aqueous solutions, it forms complexes with transition metals such as Fe²⁺ and Co²⁺, adopting octahedral geometries [5]. For example, [B₃O₆]³⁻ binds to Fe²⁺ through two oxygen atoms, yielding a six-coordinate complex with a ligand field splitting energy (Dq) of 1,763 cm⁻¹ [5]. This moderate field strength enables spin-crossover behavior in iron complexes, a phenomenon critical to catalytic applications.
Heating NaB(OH)₄·2H₂O to 155°C induces a coordination shift from tetrahedral [B(OH)₄]⁻ to trigonal [B₃O₅(OH)₂]³⁻ [2]. This transformation involves the loss of five water molecules and a reconfiguration of boron’s coordination sphere from four to three oxygen ligands. X-ray diffraction studies confirm the formation of Na₃[B₃O₅(OH)₂], a metastable intermediate with distorted trigonal planar geometry [2].
Thermogravimetric analysis (TGA) reveals two distinct dehydration steps:
Dehydration Step | Temperature Range (°C) | ΔH (kJ/mol) | Product |
---|---|---|---|
First | 83–155 | 198 ± 12 | Na₃[B₃O₅(OH)₂] |
Second | 249–280 | 315 ± 18 | Na₃B₃O₆ (anhydrous) |
Data sourced from controlled heating experiments [2] highlight the endothermic nature of water removal, with enthalpy changes correlating to bond dissociation energies in B–O–H networks.
Thermodynamic models predict sodium metaborate’s solubility in water (18.4 g/100 mL at 25°C) using activity coefficients derived from the Pitzer equation [4]. These models also account for its instability in CO₂-rich environments, where it decomposes to borax (Na₂B₄O₇·10H₂O) and sodium carbonate [4].
DFT calculations at the B3LYP/6-311+G(d,p) level reproduce the vibrational spectra of NaB(OH)₄·2H₂O with <5% deviation from experimental values [2]. Key outcomes include:
MD simulations using the ReaxFF force field model the sequential water loss from NaB(OH)₄·2H₂O. The first dehydration step proceeds via a concerted mechanism involving proton transfer between adjacent hydroxyl groups [2]. Activation energies (≈75 kJ/mol) align with experimental kinetic data, validating the simulation methodology.